molecular formula C17H15BrN4O3 B2654484 2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide CAS No. 1010868-75-3

2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide

Cat. No. B2654484
CAS RN: 1010868-75-3
M. Wt: 403.236
InChI Key: ZHWFPSCNLPJEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide” is a hydrazone derivative of 4-bromophenylacetic acid . It is synthesized by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen . At least 19 of these hydrazones are known .


Synthesis Analysis

The synthesis of “2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide” involves refluxing the methyl ester of 4-bromophenylacetic acid with hydrazine . This forms a hydrazone derivative. Further hydrazone derivatives are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide” include the refluxing of the methyl ester of 4-bromophenylacetic acid with hydrazine to form a hydrazone derivative . Further hydrazone derivatives are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .

Scientific Research Applications

Antimicrobial Applications

This compound, through its derivatives, has shown promising antimicrobial properties. In the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives, esterification and subsequent reactions led to compounds evaluated for antibacterial and antifungal activities. Notably, the derivatives exhibited significant activity against various microbes, suggesting their potential as antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Antiviral Activity

Another study explored the synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. Despite the absence of specific antiviral activity in the tested compounds, this research underscores the interest in modifying and understanding the compound's structure for potential antiviral applications (Shahar Yar et al., 2009).

Antimycobacterial and Anticancer Activity

Further investigations into pyrazoline-5-ones and similar derivatives have highlighted their antimycobacterial and anticancer activities. For instance, specific derivatives demonstrated good antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis, as well as potential cytotoxic activities against cancer cell lines, opening avenues for therapeutic applications (Ali & Yar, 2007).

Corrosion Inhibition

Interestingly, pyrazoline derivatives have also been explored for their corrosion inhibition properties. Studies on mild steel in acidic media have demonstrated that these compounds can significantly inhibit corrosion, suggesting their utility in industrial applications to protect against acid attack (Lgaz et al., 2018).

properties

IUPAC Name

2-[4-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O3/c18-11-3-1-10(2-4-11)14-8-20-22-17(14)13-6-5-12(7-15(13)23)25-9-16(24)21-19/h1-8,23H,9,19H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWFPSCNLPJEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide

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